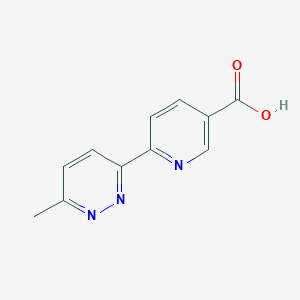
6-(6-Methyl-3-pyridazinyl)nicotinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6-Methyl-3-pyridazinyl)nicotinic acid is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . The presence of the pyridazine ring, which contains two adjacent nitrogen atoms, makes these compounds particularly interesting for medicinal chemistry and drug discovery programs .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 6-(6-Methyl-3-pyridazinyl)nicotinic acid involves the esterification of 6-methyl nicotinic acid with an alcoholic solvent under acidic conditions. The reaction is typically carried out at a temperature range of 80°C to 100°C . The esterification process involves mixing 6-methyl nicotinic acid with the alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature to obtain 6-methyl nicotinic acid ester .
Industrial Production Methods: On an industrial scale, nicotinic acid is primarily produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method, however, generates nitrous oxide as a by-product, which poses environmental challenges due to its strong greenhouse effect . Therefore, there is a need for more sustainable and eco-friendly production methods.
化学反应分析
Types of Reactions: 6-(6-Methyl-3-pyridazinyl)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridazine ring and the nicotinic acid moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles that can attack the electrophilic sites on the pyridazine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-(6-Methyl-3-pyridazinyl)nicotinic acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学研究应用
6-(6-Methyl-3-pyridazinyl)nicotinic acid has several scientific research applications due to its diverse pharmacological properties. It is used in medicinal chemistry for the development of new drugs targeting various biological pathways . The compound’s antimicrobial, anticancer, and anti-inflammatory properties make it a valuable candidate for drug discovery and development . Additionally, it is used in the synthesis of other complex compounds with potential therapeutic benefits.
作用机制
The mechanism of action of 6-(6-Methyl-3-pyridazinyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, pyridazinone derivatives, which are structurally related to 6-(6-Methyl-3-pyridazinyl)nicotinic acid, have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to antiplatelet and cardiovascular effects.
相似化合物的比较
6-(6-Methyl-3-pyridazinyl)nicotinic acid can be compared with other pyridazine derivatives, such as pyridazinone and its analogs. These compounds share similar pharmacological properties but differ in their specific molecular structures and activities . For example, pyridazinone derivatives are known for their antihypertensive, cardiotonic, and anti-inflammatory activities . The unique structure of 6-(6-Methyl-3-pyridazinyl)nicotinic acid, with its methyl group and nicotinic acid moiety, distinguishes it from other similar compounds and contributes to its specific pharmacological profile.
List of Similar Compounds:- Pyridazinone
- 6-Phenyl-pyridazin-3(2H)-one
- 4,5-Disubstituted 3(2H)-pyridazinones
- 6-(3,4-Dihydro-3-oxo-1,4-(2H)-benzoxazin-7-yl)-2,3,4,5-tetrahydro-5-methyl pyridazin-3-one (Bemoradan)
属性
分子式 |
C11H9N3O2 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC 名称 |
6-(6-methylpyridazin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-2-4-10(14-13-7)9-5-3-8(6-12-9)11(15)16/h2-6H,1H3,(H,15,16) |
InChI 键 |
KQCXIRSDRTUAQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(C=C1)C2=NC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13334739.png)
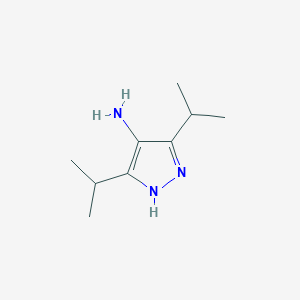
![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
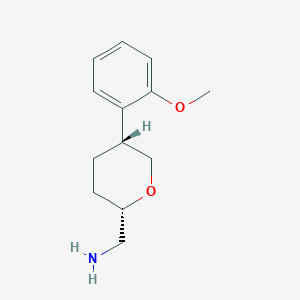
![Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13334766.png)
![[1,1'-Bi(cyclopropan)]-1-ylmethanamine](/img/structure/B13334775.png)
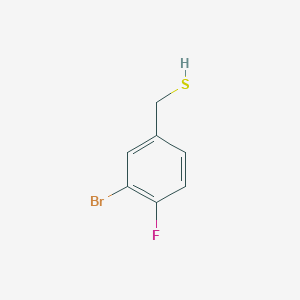
![5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13334787.png)
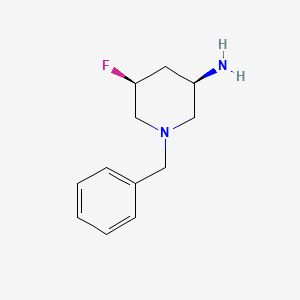
![(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13334794.png)
![4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde](/img/structure/B13334802.png)
![4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13334807.png)
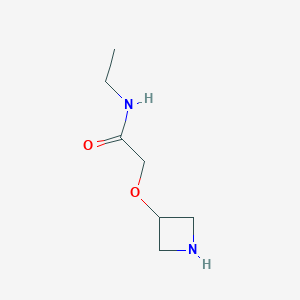
![1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334837.png)
